molecular formula C8H7Cl2NO3S B346756 Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate CAS No. 632356-39-9

Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate

Cat. No.: B346756
CAS No.: 632356-39-9
M. Wt: 268.12g/mol
InChI Key: ACBQXSGPYIMTDS-UHFFFAOYSA-N
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Description

Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate: is a synthetic organic compound with the molecular formula C8H8Cl2NO3S It is characterized by the presence of a thiophene ring substituted with acetamido, dichloro, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Chlorine Atoms: Chlorination of the thiophene ring is carried out using reagents such as chlorine gas or N-chlorosuccinimide under controlled conditions.

    Acetamidation: The acetamido group is introduced by reacting the chlorinated thiophene with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, targeting the carbonyl groups.

    Substitution: The dichloro groups on the thiophene ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Amines, thiols; solvents like dimethylformamide or tetrahydrofuran.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the acetamido and dichloro groups enhances its binding affinity and specificity. The thiophene ring structure allows for π-π interactions with aromatic residues in the target proteins, contributing to its biological effects.

Comparison with Similar Compounds

    Methyl 3-acetamido-4-chlorothiophene-2-carboxylate: Lacks one chlorine atom compared to the target compound.

    Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate: Contains an amino group instead of the acetamido group.

    Methyl 3-acetamido-4,5-dibromothiophene-2-carboxylate: Contains bromine atoms instead of chlorine atoms.

Uniqueness: Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The dichloro substitution enhances its reactivity and potential biological activity compared to similar compounds with different halogen substitutions or functional groups.

Properties

IUPAC Name

methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO3S/c1-3(12)11-5-4(9)7(10)15-6(5)8(13)14-2/h1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBQXSGPYIMTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(SC(=C1Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

was obtained by reacting 19.9 g of methyl 3-acetylaminothiophene-2-carboxylate in 100 ml of chloroform with 17.9 ml of sulfuryl chloride (SO2Cl2) in 120 ml of chloroform by stirring at 40° C. for 2 hours and subsequently boiling under reflux conditions for 15 minutes. After the solvent had been distilled off, the residue was crystallized in ethyl acetate.
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
17.9 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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